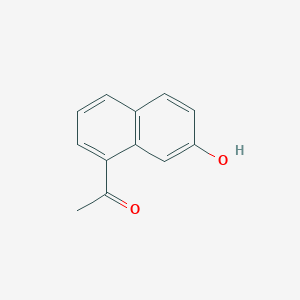

1-(7-Hydroxynaphthalen-1-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

3453-56-3 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-(7-hydroxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H10O2/c1-8(13)11-4-2-3-9-5-6-10(14)7-12(9)11/h2-7,14H,1H3 |

InChI Key |

LFMMPQXQTVJWTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

The synthesis of 1-(7-Hydroxynaphthalen-1-yl)ethanone can be approached through several established routes, primarily involving the manipulation of naphthol precursors. Conventional methods such as the Fries rearrangement and Friedel-Crafts acylation are cornerstone strategies.

Conventional Reaction Systems

The Fries rearrangement is a classic method for converting phenolic esters to hydroxyaryl ketones. wikipedia.orgwikipedia.orgalfa-chemistry.comjocpr.com In the context of synthesizing this compound, this would involve the rearrangement of 7-naphthyl acetate (B1210297). The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), and the regioselectivity (ortho vs. para acylation) can be influenced by reaction conditions like temperature and solvent. wikipedia.orgalfa-chemistry.com Lower temperatures generally favor the formation of the para-substituted product. A proposed mechanism involves the formation of an acylium carbocation that then participates in an electrophilic aromatic substitution on the naphthalene (B1677914) ring. wikipedia.org

Another fundamental approach is the Friedel-Crafts acylation of 2-naphthol (B1666908). This electrophilic aromatic substitution reaction introduces an acetyl group onto the naphthalene ring. masterorganicchemistry.comalfa-chemistry.com The reaction of 2-naphthol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst leads to the formation of acetylnaphthol isomers. researchgate.netreddit.com The position of acylation is directed by the hydroxyl group and can be influenced by the catalyst and reaction conditions. For the synthesis of this compound, acylation would need to occur at the C1 position of 7-hydroxynaphthalene (β-naphthol).

A study on the photo-Fries rearrangement of 1-naphthyl acetate and 2-naphthyl acetate has shown that UV light can also induce the migration of the acetyl group to the aromatic ring, yielding 2-acetyl-1-naphthol and 1-acetyl-2-naphthol respectively. asianpubs.org

Table 1: Conventional Synthesis Reaction Parameters

| Reaction | Starting Material | Reagents | Catalyst | Key Conditions | Product |

|---|---|---|---|---|---|

| Fries Rearrangement | 7-Naphthyl acetate | - | Lewis Acid (e.g., AlCl₃) | Temperature control for regioselectivity | This compound |

| Friedel-Crafts Acylation | 2-Naphthol | Acetyl chloride or Acetic anhydride | Lewis Acid (e.g., AlCl₃) | Solvent choice can influence isomer distribution | 1-Acetyl-2-naphthol isomers |

| Photo-Fries Rearrangement | 1-Naphthyl acetate | - | UV light | Nitrogen atmosphere | 2-Acetyl-1-naphthol |

Green Chemistry Approaches (e.g., Polyethylene Glycol mediated synthesis)

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. Polyethylene glycol (PEG) has emerged as a promising green solvent and reaction medium due to its biodegradability, low toxicity, and recyclability. researchgate.netnih.gov PEG can be used as a solvent for various organic transformations, including coupling reactions and the synthesis of heterocyclic compounds. researchgate.netyoutube.com While specific literature on the PEG-mediated synthesis of this compound is not abundant, the use of PEG as a solvent for Fries rearrangement and other acylation reactions of phenols presents a viable green alternative to traditional volatile organic solvents. researchgate.netnih.gov The polar nature of PEG can potentially influence the reaction rates and selectivities.

Catalytic Strategies in Organic Synthesis

The use of solid acid catalysts, such as zeolites, offers significant advantages in organic synthesis, including ease of separation, reusability, and reduced environmental impact compared to stoichiometric Lewis acids. researchgate.netosti.govmdpi.com Zeolites have been successfully employed in the acylation of aromatic compounds, including naphthalene derivatives. researchgate.netmdpi.comcsic.es The shape-selectivity of zeolites can influence the regioselectivity of the acylation, potentially favoring the formation of a specific isomer. For instance, in the acylation of 2-methoxynaphthalene, different zeolite structures have been shown to yield varying ratios of the 1- and 2-acetyl products. researchgate.net The application of zeolite catalysts to the direct acylation of 2-naphthol or the Fries rearrangement of 7-naphthyl acetate could provide a more sustainable route to this compound.

Derivatization Reactions and Functional Group Transformations

The presence of a hydroxyl group, a ketone carbonyl, and an aromatic ring system in this compound allows for a wide range of derivatization reactions and functional group transformations.

Oxidation and Reduction Pathways

The carbonyl group of this compound can be readily reduced to a methylene (B1212753) group (–CH₂–) to form 1-ethyl-7-hydroxynaphthalene. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgalfa-chemistry.comyoutube.com This method is particularly effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which the substrate must be able to tolerate. wikipedia.org

The Wolff-Kishner reduction , on the other hand, is carried out under basic conditions. wikipedia.orgalfa-chemistry.commasterorganicchemistry.combyjus.comlibretexts.org The ketone is first converted to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. libretexts.org This method is suitable for substrates that are sensitive to acid. alfa-chemistry.com

Conversely, the ketone functionality can undergo Baeyer-Villiger oxidation to yield an ester. organic-chemistry.orgwikipedia.orgnih.govsigmaaldrich.commdpi.com This reaction is typically carried out using peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgmdpi.com The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. organic-chemistry.org In the case of this compound, the naphthyl group would be expected to migrate, leading to the formation of 7-hydroxy-1-naphthyl acetate.

Table 2: Key Oxidation and Reduction Reactions

| Reaction | Reagents | Key Conditions | Product Functional Group |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, reflux | Alkane |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Basic, high temperature | Alkane |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | - | Ester |

Substitution Reactions

Halogenation of the aromatic ring can be achieved using elemental halogens (Cl₂, Br₂, I₂) in the presence of a Lewis acid or under acidic conditions. wikipedia.orgmasterorganicchemistry.comyoutube.comstudentdoctor.netlibretexts.org The position of halogenation will be influenced by the existing substituents. Additionally, the α-hydrogens on the acetyl group are acidic and can be substituted with halogens under either acidic or basic conditions. wikipedia.orgyoutube.com

Nitration and sulfonation are other common electrophilic aromatic substitution reactions. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. csic.es Sulfonation can be achieved using fuming sulfuric acid. nih.govmdpi.comnih.gov The positions of nitration and sulfonation on the naphthalene ring will be determined by the directing effects of the hydroxyl and acetyl groups.

Condensation Reactions (e.g., Schiff Base Formation)

The acetyl group of this compound provides a carbonyl center that readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity of its structural isomers, such as 1-(1-hydroxynaphthalen-2-yl)ethanone, serves as a strong precedent.

For instance, Schiff bases have been synthesized through the condensation of 1-(1-hydroxynaphthalen-2-yl)ethanone and its halogenated derivatives with various diamines. researchgate.netresearchgate.net These reactions typically involve refluxing the ethanone (B97240) derivative with a diamine, leading to the formation of a bis-Schiff base where the diamine bridges two naphthalenic units. researchgate.net The formation of the characteristic azomethine (C=N) bond is a hallmark of this transformation. researchgate.net

A related reaction involves the condensation of 2,7-dihydroxynaphthalene-1-carbaldehyde, which has a formyl group instead of an acetyl group, with Rhodamine 6G hydrazide. This reaction proceeds via an overnight reflux to form a complex Schiff base, demonstrating the reactivity of the carbonyl group on the dihydroxynaphthalene scaffold. mdpi.com These examples underscore the capability of the carbonyl group in hydroxynaphthyl ketones to participate in Schiff base formation, a fundamental step in the synthesis of coordination complexes and biologically active molecules. mdpi.com

Table 1: Examples of Condensation Reactions with Related Naphthyl Ketones

| Naphthyl Carbonyl Compound | Amine Reactant | Reaction Type | Resulting Product Class | Reference |

|---|---|---|---|---|

| 1-(1-Hydroxynaphthalen-2-yl)ethanone | Propane-1,3-diamine | Condensation | Schiff Base | researchgate.net |

| 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone | Propane-1,3-diamine | Condensation | Schiff Base | researchgate.net |

| 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone | Pentane-1,3-diamine | Condensation | Schiff Base | researchgate.net |

| 2,7-Dihydroxynaphthalene-1-carbaldehyde | Rhodamine 6G hydrazide | Condensation (Imine formation) | Schiff Base | mdpi.com |

Cyclization and Spiro Compound Synthesis

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic and spiro compounds. The presence of both a ketone and a hydroxyl group allows for intramolecular or multicomponent reactions to build complex ring systems.

A notable application is in the synthesis of spirochromanone derivatives. Research has shown that a derivative, 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone, undergoes a pyrrolidine-catalyzed reaction with cyclic alkanones in ethanol (B145695) under microwave irradiation. researchgate.net This reaction efficiently yields spiro compounds where the chroman and cycloalkane rings share a single carbon atom. researchgate.net This demonstrates a powerful method for creating spiro frameworks, which are significant structural motifs in many biologically active compounds. researchgate.netnih.gov The simultaneous condensation and cyclization reactions are key to forming these spiro structures. researchgate.net

The general principle of using ketones to generate spirocycles is well-established. For example, spiro[dihydropyridine-oxindoles] can be synthesized via a three-component reaction involving isatin, an arylamine, and a cyclic dione. beilstein-journals.org Similarly, spiro[indenoquinoxaline-pyrrolizidine] conjugates are formed through 1,3-dipolar cycloaddition reactions. rsc.org These methodologies, while not using this compound directly, highlight the synthetic potential of ketone-containing scaffolds in the construction of spiro compounds.

Table 2: Example of Spiro Compound Synthesis from a Related Hydroxynaphthyl Derivative

| Starting Material | Reagents | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 1-(7-hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone | Cyclic alkanones, Pyrrolidine | Ethanol, Microwave (100 W), 3 min | Spirochromanone derivatives | researchgate.net |

Role as an Intermediate in Complex Organic Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more elaborate molecules. Its functional groups provide handles for further chemical modifications, making it a key building block for larger structures.

The synthesis of hydrazone Schiff bases from the related 1-(1-hydroxynaphthalen-2-yl)ethanone illustrates its role as a precursor to ligands for metal complexes. alliedacademies.org These hydrazone ligands, formed by reacting the ketone with hydrazides, can then chelate with metal ions like molybdenum, forming stable octahedral complexes. alliedacademies.org This demonstrates the utility of hydroxynaphthyl ethanones as foundational units in coordination chemistry.

Furthermore, the general class of 1-indanones, which are structurally related cyclic ketones, are pivotal intermediates in the synthesis of compounds with significant biological activity, including anticancer and anti-inflammatory agents. beilstein-journals.org The synthesis of these complex target molecules often relies on the initial construction and subsequent elaboration of a core ketone structure. For example, key intermediates for drugs like squalamine (B192432) are often keto-steroids, highlighting the importance of ketone intermediates in medicinal chemistry. nih.gov The reactivity of this compound positions it as a similarly useful starting point for creating diverse and potentially bioactive compounds.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are primary methods for the structural verification of organic molecules. While specific, experimentally verified and assigned spectral data for 1-(7-Hydroxynaphthalen-1-yl)ethanone are not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of related structures and established principles of NMR spectroscopy. Commercial suppliers of rare chemicals, for instance, may not provide detailed analytical data for this specific compound sigmaaldrich.com.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic protons would appear as a complex pattern of doublets and triplets in the downfield region (typically 6.5-8.5 ppm), with their exact shifts and coupling constants determined by their position relative to the electron-donating hydroxyl group and the electron-withdrawing acetyl group. The methyl protons of the acetyl group would present as a sharp singlet, likely around 2.5-2.7 ppm. The hydroxyl proton signal is typically a broad singlet whose chemical shift is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature a signal for the carbonyl carbon of the acetyl group significantly downfield (around 200 ppm). The carbons of the naphthalene ring would resonate in the aromatic region (approximately 110-160 ppm), with the carbon bearing the hydroxyl group shifted downfield and the carbon bearing the acetyl group also showing a characteristic shift. The methyl carbon would appear in the upfield region of the spectrum (around 25-30 ppm).

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(O)CH₃ | ~2.6 | ~26 |

| -C(O)CH₃ | - | ~201 |

| Ar-H | 7.1 - 8.2 | - |

| Ar-C | - | 110 - 138 |

| Ar-C-OH | - | ~157 |

| Ar-C-Ac | - | ~135 |

| Ar-OH | Variable (e.g., 5-10) | - |

Multidimensional NMR Techniques for Detailed Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR techniques are essential. wikipedia.orgepfl.ch These experiments reveal correlations between nuclei, which helps piece together the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would reveal the connectivity between the protons on the naphthalene ring, helping to trace the spin systems and confirm their relative positions. researchgate.netbas.bg

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. epfl.ch It is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. youtube.com For the title compound, HMBC would show correlations from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C1), and from the aromatic protons to various other carbons across the ring system, confirming the placement of the acetyl and hydroxyl groups. mdpi.com

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure. bas.bg

Solid-State NMR Applications in Material Science Research

Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of materials in their solid form, which can differ significantly from the solution state. While specific ssNMR studies on this compound are not documented, the technique offers significant potential for its characterization in material science.

One key application of ssNMR is the identification and characterization of polymorphs—different crystalline forms of the same compound. Polymorphism can significantly affect a material's physical properties, such as solubility, melting point, and stability. ssNMR can distinguish between polymorphs because the subtle differences in crystal packing and molecular conformation lead to distinct chemical shifts. nih.gov

Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, ssNMR could probe the nature of the hydrogen bonds involving the hydroxyl group, determining whether they are intermolecular or intramolecular. This information is critical for understanding the material's crystal packing and resulting properties. The technique is also sensitive enough to reveal structural details that may be beyond the resolution limits of other methods like X-ray diffraction. nih.gov In functionalized materials, ssNMR can provide insights into the arrangement and dynamics of molecules, which is vital for designing materials with specific properties. nih.govpanacea-nmr.eu

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of its isomers, such as 1-(1-hydroxynaphthalen-2-yl)ethanone, provides insight into the type of structural information that can be obtained. medcraveonline.commedcraveonline.com

A single-crystal X-ray analysis of this compound would determine its precise molecular geometry. This includes the bond lengths of all carbon-carbon, carbon-oxygen, and carbon-hydrogen bonds, as well as the angles between these bonds. The planarity of the naphthalene ring system would be confirmed, and any minor deviations could be quantified.

Crucially, the analysis would reveal the conformation of the acetyl group relative to the naphthalene ring. It would determine the torsion angle describing the orientation of the carbonyl group, which influences steric and electronic interactions within the molecule. The study of a related isomer, 1-(1-hydroxynaphthalen-2-yl)ethanone, revealed an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which locks the conformation into a nearly planar six-membered ring. medcraveonline.commedcraveonline.com A similar intramolecular interaction might be possible for this compound, or it may favor intermolecular hydrogen bonding depending on the crystal packing energetics.

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding how molecules arrange themselves in a crystal is key to predicting a material's properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.gov

Although no crystal structure is available for this compound, a Hirshfeld analysis would be a critical step following a successful crystallographic study. The analysis maps properties onto the molecule's "Hirshfeld surface," which represents the region in space where a molecule makes close contact with its neighbors.

The key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The analysis would clearly visualize the hydrogen bonding network. Red spots on the Hirshfeld surface mapped with dnorm (normalized contact distance) indicate close contacts, highlighting the donor and acceptor atoms in O-H···O hydrogen bonds. nih.govnih.gov

π-π Stacking: Interactions between the aromatic naphthalene rings of adjacent molecules are crucial for crystal stability. Hirshfeld analysis can identify and characterize these stacking interactions.

By generating 2D "fingerprint plots," the relative contributions of different types of intermolecular contacts can be quantified, providing a clear picture of the forces governing the crystal architecture. nih.gov This level of detail is invaluable for rationalizing the physicochemical properties of the solid material.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within this compound by probing the vibrational modes of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.

The key functional groups—a hydroxyl (-OH) group, a ketone (C=O) group, and an aromatic naphthalene ring—give rise to distinct peaks. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The sharpness and exact position of this peak can be influenced by hydrogen bonding. For related naphthol compounds, a broad band stretching from 3000 to 3250 cm⁻¹ is attributed to the OH group. researchgate.net

The carbonyl (C=O) stretching vibration of the ketone is expected to produce a strong, sharp peak in the range of 1630-1680 cm⁻¹. In similar aromatic ketones, this band is prominent. For instance, in 1-(1-hydroxynaphthalen-2-yl)ethanone, a strong band in the 1607-1633 cm⁻¹ region is assigned to the C=O group of the azomethine group. researchgate.net The aromatic C=C stretching vibrations of the naphthalene ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are usually observed as weaker bands above 3000 cm⁻¹.

Table 1: Expected FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Weak to Medium |

| C=O Stretch | Ketone | 1630 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| C-O Stretch | Hydroxyl | 1200 - 1300 | Medium |

Note: The exact peak positions can vary based on the specific chemical environment and sample preparation.

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective in characterizing the naphthalene ring system.

The C=C stretching vibrations of the aromatic rings, which are strong and sharp in the Raman spectrum, are expected to be the most prominent features. Studies on related hydroxyflavone molecules, which also contain hydroxylated aromatic ring systems, show that density functional theory (DFT) calculations can accurately predict and assign the normal vibrational modes. morana-rtd.com In these systems, bands in the 1600 cm⁻¹ region are often associated with C=O stretching, while lower wavenumber bands are assigned to in-plane ring deformations. morana-rtd.com For 1'-acetonaphthone, which lacks the hydroxyl group, characteristic Raman shifts are also documented. chemicalbook.com The analysis of the Raman spectrum of this compound would similarly allow for a detailed assignment of its skeletal vibrations.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques investigate the electronic transitions within a molecule, providing information about its conjugated systems and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is used to study the electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore.

Naphthalene derivatives typically exhibit characteristic absorption bands in the 300-350 nm range. researchgate.net The presence of the hydroxyl (-OH) group, an auxochrome, and the acetyl (C=O) group, a chromophore, on the naphthalene ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. These shifts are due to the extension of the conjugated π-electron system. For 1-naphthol, absorption maxima are observed around 290 nm and 320 nm. nist.gov

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Naphthalene Ring | ~300 - 350 |

| n → π | Carbonyl Group | >350 (typically weak) |

Note: The absorption maxima (λmax) and molar absorptivity are dependent on the solvent used.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are known to be fluorescent. wikipedia.org this compound is expected to exhibit fluorescence due to its rigid, conjugated ring system.

By measuring the fluorescence emission spectrum, key photophysical properties such as the fluorescence quantum yield and lifetime can be determined. These properties provide insights into the efficiency of the fluorescence process and the dynamics of the excited state. The presence of the hydroxyl group can lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which has been observed in other o-hydroxyaryl ketones and can result in a large Stokes shift (the difference between the absorption and emission maxima). nih.gov The study of its fluorescence is crucial for understanding its potential applications in areas like molecular probes and sensors.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₁₂H₁₀O₂), the calculated monoisotopic mass is 186.06808 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) is essential for confirming this exact mass, which in turn verifies the elemental formula. thermofisher.com The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. thermofisher.com

The mass spectrum would also display characteristic fragmentation patterns under electron ionization (EI). The molecular ion peak ([M]⁺˙) would be observed at m/z 186. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion ([M-15]⁺) at m/z 171. Another significant fragmentation could be the loss of a neutral ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment ion ([M-42]⁺˙) corresponding to 7-hydroxynaphthalene at m/z 144.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M]⁺˙ | [C₁₂H₁₀O₂]⁺˙ | 186.07 | Molecular Ion |

| [M-15]⁺ | [C₁₁H₇O₂]⁺ | 171.04 | Loss of a methyl radical (•CH₃) |

| [M-43]⁺ | [C₁₀H₇O]⁺ | 143.05 | Loss of an acetyl radical (•COCH₃) |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Tropylium ion (from further fragmentation) |

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study chemical species that have one or more unpaired electrons. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it would not be directly observable by EPR spectroscopy. However, EPR could be a valuable tool in studying radical-mediated reactions involving this compound or if it were to be converted into a paramagnetic derivative, for instance, through oxidation to a semiquinone radical. In such a case, EPR spectroscopy could provide detailed information about the electronic structure and environment of the unpaired electron.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methods

Quantum chemical methods are at the forefront of theoretical investigations into molecular systems. These methods use the principles of quantum mechanics to calculate the properties of a molecule, providing detailed information about its behavior at the atomic and electronic levels. For a molecule like 1-(7-Hydroxynaphthalen-1-yl)ethanone, these calculations can elucidate its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying polyatomic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for a molecule of this size. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of interacting electrons. Theoretical studies on related aromatic ketones and hydroxynaphthalene derivatives frequently employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G or 6-311++G(d,p), to optimize molecular geometry and predict a wide array of properties. researchgate.netnih.gov

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov For aromatic compounds like naphthalene (B1677914) derivatives, DFT calculations can precisely determine these energy levels. For instance, a DFT study on naphthalene using the aug-cc-pVQZ basis set calculated a HOMO-LUMO gap of 4.75 eV. While specific values for this compound require a dedicated calculation, the presence of hydroxyl (-OH) and acetyl (-COCH₃) groups would be expected to influence the electron distribution and thus alter the HOMO-LUMO energies and gap compared to unsubstituted naphthalene. The hydroxyl group generally acts as an electron donor, raising the HOMO energy, while the acetyl group is an electron-withdrawing group, which tends to lower the LUMO energy. This combined effect would likely lead to a smaller energy gap, indicating increased reactivity.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations (Note: The following data is illustrative of typical values obtained for similar aromatic compounds and not specific experimental or calculated values for this compound.)

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.95 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |

| ΔE (Gap) | ELUMO - EHOMO | 4.45 |

The distribution of these frontier orbitals is also revealing. In a typical calculation, the HOMO is often localized on the electron-rich parts of the molecule, such as the naphthalene ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO tends to be distributed over the electron-withdrawing acetyl group and the adjacent aromatic carbon atoms. This separation of orbitals supports the concept of intramolecular charge transfer upon electronic excitation.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions: red typically signifies areas of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. nih.govresearchgate.netresearchgate.net

For this compound, an MEP map would clearly highlight the molecule's reactive sites.

Negative Regions (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding.

Positive Regions (Blue): The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bond donation. The hydrogen atoms on the aromatic ring would also exhibit a positive potential, though to a lesser extent.

Neutral Regions (Green): The carbon framework of the naphthalene ring would generally represent the regions of neutral potential.

MEP analysis is crucial for understanding intermolecular interactions, predicting sites for chemical reactions, and providing insights into how the molecule might interact with biological receptors. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling Lewis structures. wisc.eduwisc.edu This method provides quantitative insight into the delocalization of electron density, which is a key factor in molecular stability.

A primary output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net For this compound, significant interactions would include:

Intramolecular Hyperconjugation: Delocalization of electron density from the lone pairs of the hydroxyl oxygen (donor) to the antibonding π* orbitals of the naphthalene ring (acceptor).

Resonance Effects: Interactions between the π orbitals of the aromatic ring and the π* orbitals of the carbonyl group.

Stabilization of Substituents: Interactions involving the C-C and C-H bonds of the acetyl group with adjacent antibonding orbitals.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis (Note: This table is an illustrative example of interactions that would be analyzed for this compound. The E(2) values are placeholders.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C-C)ring | 18.5 | n → π* (Resonance) |

| π (C-C)ring | π* (C=O) | 15.2 | π → π* (Conjugation) |

| σ (C-H) | σ* (C-C) | 2.1 | σ → σ* (Hyperconjugation) |

While DFT is widely used, ab initio (from first principles) methods provide an alternative, and often more systematically improvable, hierarchy of computational techniques. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. However, HF theory neglects electron correlation, which can be a significant factor in accurately describing molecular properties.

Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods are computationally more demanding than DFT but can offer higher accuracy, especially for calculating interaction energies and describing systems where electron correlation is crucial. For a molecule like this compound, these higher-level methods could be employed to benchmark the results from DFT calculations or to investigate specific properties, such as excited states or weak intermolecular interactions, with greater precision.

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for analyzing static molecular properties, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Investigate the rotation around the single bond connecting the acetyl group to the naphthalene ring and determine the most stable conformations in different environments (e.g., in a vacuum or in a solvent).

Study Solvation Effects: Simulate the molecule in a solvent like water or ethanol (B145695) to understand how solvent molecules arrange around it and to calculate properties like the solvation free energy. Studies on related molecules like microhydrated naphthalene have used MD to reveal the dynamic mobility of water molecules across the aromatic surface. nih.gov

Investigate Intermolecular Interactions: Simulate the interaction of the molecule with other molecules, such as biological macromolecules (proteins, DNA) or other small molecules, to understand binding modes and stability. For example, MD simulations have been used to validate the binding interactions of hydroxynaphthalene derivatives with protein targets. nih.gov

MD simulations provide a dynamic picture that complements the static, zero-kelvin view offered by most quantum chemical calculations, offering crucial insights into the molecule's behavior in realistic chemical and biological environments.

Conformational Dynamics and Trajectory Analysis

The three-dimensional structure of a molecule is not static; it exists as an ensemble of interconverting conformations. Understanding these conformational dynamics is crucial as they can significantly influence a molecule's physical, chemical, and biological properties. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD provides a trajectory that maps the conformational changes, revealing the accessible conformations and the transitions between them. nih.gov

For a molecule like this compound, key conformational flexibility arises from the rotation around the single bond connecting the acetyl group to the naphthalene ring. The orientation of the acetyl group relative to the plane of the naphthalene ring can be described by a dihedral angle. An analysis of the MD trajectory would reveal the preferred values of this dihedral angle, corresponding to low-energy conformations.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| ~0° (syn-periplanar) | High | Low |

| ~60° (syn-clinal) | Intermediate | Moderate |

| ~120° (anti-clinal) | Low | High |

| ~180° (anti-periplanar) | High | Low |

| Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies. |

Solvent Effects and Solvation Models

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a solute molecule. Computational chemistry employs various solvation models to account for these effects. These models can be broadly categorized into explicit and implicit models. wikipedia.org

Explicit solvent models treat individual solvent molecules as part of the simulation, providing a detailed, atomistic description of solute-solvent interactions. While highly accurate, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org These models are computationally more efficient and are widely used to study solvent effects on spectroscopic properties and reaction energetics. nih.gov

For this compound, the presence of a hydroxyl and a carbonyl group allows for hydrogen bonding interactions with protic solvents like water or ethanol. These interactions can influence the conformational preferences of the molecule and alter its electronic properties, which can be observed through shifts in its UV-Vis absorption spectra. A computational study on the related compound 1-(1-hydroxynaphthalen-2-yl)ethanone demonstrated the use of computational methods to understand the temperature and solvent effects on its photodynamics. researchgate.net Similar studies on this compound would involve optimizing its geometry in different solvent models and calculating its electronic transition energies.

Table 2: Predicted Solvent-Dependent Spectral Shifts for this compound

| Solvent | Dielectric Constant | Predicted λmax (nm) |

| Hexane | 1.88 | (Hypothetical Value) |

| Chloroform | 4.81 | (Hypothetical Value) |

| Ethanol | 24.55 | (Hypothetical Value) |

| Water | 80.1 | (Hypothetical Value) |

| Note: The predicted λmax values are hypothetical and would need to be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) with appropriate solvation models. |

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. Density Functional Theory (DFT) is a widely used quantum mechanical method for these purposes.

Analysis of Global Reactivity Parameters

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The tendency of a molecule to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to charge transfer.

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω = χ²/2η): A measure of the ability of a molecule to accept electrons.

While specific DFT calculations for this compound are not available, we can present a hypothetical table of these parameters based on typical values for similar aromatic ketones. These parameters are crucial for predicting how the molecule will behave in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Table 3: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | (Hypothetical Value) |

| ELUMO | (Hypothetical Value) |

| Ionization Potential (I) | (Hypothetical Value) |

| Electron Affinity (A) | (Hypothetical Value) |

| Electronegativity (χ) | (Hypothetical Value) |

| Chemical Hardness (η) | (Hypothetical Value) |

| Chemical Softness (S) | (Hypothetical Value) |

| Electrophilicity Index (ω) | (Hypothetical Value) |

| Note: These values are for illustrative purposes and would need to be calculated using DFT. |

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and to study their interactions with biological targets.

Ligand-Target Interaction Modeling (e.g., Enzyme-Ligand Interactions)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity. nih.gov For this compound, potential biological targets could include enzymes like cyclooxygenases (COX), lipoxygenases, or various kinases, given the known anti-inflammatory and other biological activities of naphthalene derivatives.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site on the protein, and then using a docking algorithm to sample different binding poses and score them based on their predicted binding affinity. The results can reveal which amino acid residues in the active site are critical for the interaction.

Table 4: Hypothetical Docking Results of this compound with a Target Enzyme

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| (Hypothetical) | (Hypothetical Value) | (e.g., Arg120, Tyr355) | (e.g., Hydrogen Bond, Pi-Pi Stacking) |

| (Hypothetical) | (Hypothetical Value) | (e.g., Val523, Leu352) | (e.g., Hydrophobic) |

| Note: This table illustrates the type of information obtained from a molecular docking study. Actual results would depend on the chosen target enzyme. |

Structure-Based Design Principles for Derivative Optimization

The insights gained from molecular docking studies can be used to guide the design of new derivatives with improved activity. This process is known as structure-based drug design. medchemexpress.com By understanding the key interactions between this compound and its target, medicinal chemists can propose modifications to the molecule's structure to enhance these interactions.

For example, if docking reveals an unoccupied hydrophobic pocket in the active site near the naphthalene ring, a derivative with an additional hydrophobic substituent could be designed to fill this pocket and increase binding affinity. Similarly, if a hydrogen bond donor on the ligand is not interacting with the protein, its position could be modified to form a new hydrogen bond. This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery. The principles of structure-based design could be applied to optimize the derivatives of this compound for various therapeutic targets.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Metal Chelation

The efficacy of 1-(7-Hydroxynaphthalen-1-yl)ethanone and its derivatives as ligands is rooted in fundamental coordination chemistry principles. The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group in a position that allows for the formation of a stable six-membered ring upon coordination with a metal ion is a key design feature. medcraveonline.commedcraveonline.com This arrangement facilitates bidentate chelation, where the ligand binds to the metal ion at two points.

X-ray crystal studies have confirmed the presence of intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the carbonyl group, which pre-organizes the molecule for metal binding. medcraveonline.commedcraveonline.com The interaction with a metal ion, such as Cu(II), involves the breaking of this hydrogen bond and subsequent coordination of the metal to both the hydroxyl oxygen and the carbonyl oxygen. medcraveonline.commedcraveonline.com Derivatives of this compound, such as Schiff bases and hydrazones, expand its versatility. opastpublishers.comresearchgate.netresearchgate.net These derivatives introduce additional donor atoms, like nitrogen, allowing for a flexible coordination fashion, including bidentate (ON) or tridentate (OON, ONS) chelation, which can form stable five- or six-membered chelate rings. opastpublishers.comresearchgate.netresearchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting complexes have been characterized using a variety of spectroscopic and analytical techniques, including FT-IR, NMR, and single-crystal X-ray diffraction. alliedacademies.orguomphysics.net

Mn(II): Manganese(II) complexes have been synthesized and studied for their catalytic activities. nih.gov The coordination environment around the Mn(II) ion can vary, with some complexes featuring a 1:2 metal-to-ligand stoichiometry. nih.gov Some Mn(II) complexes can exhibit a seven-coordinate geometry, often in a pentagonal bipyramidal arrangement, which may include a coordinated water molecule. rsc.org

Zn(II): Zinc(II) complexes are of interest for various applications, including their potential as catalysts. google.comrsc.org The geometry of Zn(II) complexes can range from tetrahedral to trigonal bipyramidal or square pyramidal, influenced by the specific ligand structure and any additional coordinated species. nih.govrsc.org

Mo(VI): Dioxomolybdenum(VI) complexes have been synthesized from derivatives of 1-(1-hydroxynaphthalen-2-yl)ethanone. opastpublishers.comresearchgate.netresearchgate.netalliedacademies.orgopastpublishers.com These complexes are typically octahedral and diamagnetic. opastpublishers.comalliedacademies.org The ligands in these complexes can coordinate in a bidentate or tridentate fashion. researchgate.netresearchgate.net

Oxovanadium(IV): Oxovanadium(IV) complexes have been synthesized and are noted for their potential biological activities. nih.govnih.gov The coordination geometry is often distorted octahedral or square pyramidal. rsc.org

Cu(II): Copper(II) complexes have been prepared and structurally characterized. nih.goviaea.org The geometry around the Cu(II) center is often a distorted disphenoid or square planar. nih.gov The interaction between 1-(1-hydroxynaphthalen-2-yl)ethanone and Cu(II) ions in solution has been studied, showing that the compound can act as a molecular switch through fluorescence quenching upon binding to the paramagnetic Cu(II) ion. medcraveonline.commedcraveonline.com

The coordination geometries and binding modes of metal complexes of this compound and its derivatives are diverse and have been elucidated through various analytical methods, most definitively by single-crystal X-ray diffraction.

The parent ligand and its simple derivatives typically act as bidentate chelators, binding through the phenolic oxygen and the carbonyl oxygen. medcraveonline.commedcraveonline.com Schiff base and hydrazone derivatives of 1-(1-hydroxynaphthalen-2-yl)ethanone can act as bidentate or tridentate ligands, coordinating through the phenolate (B1203915) oxygen, imine nitrogen, and sometimes an additional donor atom from the hydrazone moiety. opastpublishers.comresearchgate.netresearchgate.net This results in various coordination geometries:

Octahedral: This geometry is common for Mo(VI) complexes, where the metal center is coordinated to two tridentate ligands or a combination of bidentate ligands and other coordinating species to achieve a coordination number of six. alliedacademies.orgrsc.org

Tetrahedral/Distorted Tetrahedral: This geometry is observed in some Zn(II) and Cu(II) complexes. nih.govrsc.org

Square Pyramidal: Some oxovanadium(IV) and Zn(II) complexes adopt this geometry. nih.govnih.govrsc.org

Pentagonal Bipyramidal: A seven-coordinate Mn(II) complex has been characterized with this geometry. rsc.org

The table below summarizes the coordination characteristics of selected metal complexes.

| Metal Ion | Typical Geometry | Binding Mode of Ligand Derivative |

| Mo(VI) | Octahedral alliedacademies.org | Bidentate (ON), Tridentate (OON) opastpublishers.comresearchgate.netresearchgate.net |

| Cu(II) | Distorted Disphenoid / Square Planar nih.gov | Bidentate (ON) medcraveonline.commedcraveonline.com |

| Zn(II) | Tetrahedral / Square Pyramidal nih.govrsc.org | Bidentate (ONS) nih.gov |

| Mn(II) | Pentagonal Bipyramidal rsc.org | Multidentate nih.gov |

| Oxovanadium(IV) | Square Pyramidal / Octahedral nih.govrsc.org | Bidentate (O,O) nih.gov |

Electrochemical and Redox Properties of Metal Chelates

The electrochemical properties of metal complexes derived from this compound have been investigated, particularly for Mo(VI) and Mn(II) complexes, often using cyclic voltammetry. alliedacademies.orgnih.gov These studies reveal that the redox behavior is influenced by both the metal center and the electronic nature of the ligand.

For dioxomolybdenum(VI) hydrazone complexes, the redox properties are linked to the electron-withdrawing or electron-releasing nature of substituents on the ligand. alliedacademies.org Electron-donating groups on the ligand tend to stabilize the Mo(VI) state, while electron-withdrawing groups favor the reduction to lower oxidation states like Mo(V) or Mo(IV). alliedacademies.org In some Mn(II) complexes, cyclic voltammetry and EPR studies suggest that catalytic activities may involve radical formation on the ligand rather than a redox change at the manganese center. nih.gov

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) as Linkers

While direct application of this compound as a linker in MOFs and CPs is not extensively documented in the provided search results, the fundamental characteristics of this molecule make it a potential candidate for such applications. The design of MOFs and CPs relies on using organic molecules (linkers) to connect metal ions or clusters (nodes) into extended, often porous, structures. nih.gov

The ability of this compound to coordinate to metal ions through its hydroxyl and carbonyl groups suggests its potential to act as a linker. For it to be effective in forming extended frameworks, it would likely need to be chemically modified to contain additional coordinating groups at different positions on the naphthalene (B1677914) ring, allowing it to bridge multiple metal centers. The principles of coordination chemistry, such as the formation of stable chelate rings with metal ions, are fundamental to the assembly of these advanced materials. nih.gov

Biological Activity Mechanisms and Structure Activity Relationships Sar in Pre Clinical Research

Antioxidant Activity and Free Radical Scavenging Mechanisms

The potential of a chemical compound to act as an antioxidant is frequently evaluated through its ability to scavenge free radicals. Common in vitro assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These tests measure the capacity of a substance to donate a hydrogen atom or an electron to neutralize these radicals. While the phenolic hydroxyl group on the naphthalene (B1677914) ring of 1-(7-Hydroxynaphthalen-1-yl)ethanone suggests a theoretical potential for antioxidant activity, detailed studies quantifying its efficacy through methods like DPPH or ABTS assays, and determining its specific IC₅₀ values, are not extensively documented in publicly available research.

Anti-inflammatory Mechanisms in Experimental Models

Antimicrobial Activity Mechanisms

The investigation into new antimicrobial agents is a critical area of pharmaceutical research. The activity of novel compounds is typically assessed against a panel of pathogenic and non-pathogenic microorganisms.

Antibacterial Effects (e.g., against Mycolicibacterium smegmatis, Staphylococcus aureus)

Mycolicibacterium smegmatis is often used as a non-pathogenic model for studying drugs that may be effective against its pathogenic relative, Mycobacterium tuberculosis. Staphylococcus aureus is a significant Gram-positive pathogen responsible for a variety of infections. Research into the antibacterial effects of naphthalene derivatives is ongoing. However, specific data, such as minimum inhibitory concentration (MIC) values, for this compound against M. smegmatis and S. aureus have not been specifically reported in the reviewed literature.

Antimycobacterial Effects (e.g., against Mycobacterium tuberculosis H37Rv)

Mycobacterium tuberculosis H37Rv is the standard laboratory strain used for testing the efficacy of new anti-tuberculosis drugs. While the broader class of naphthalene-containing compounds has been a source of investigation for antimycobacterial activity, dedicated studies reporting the direct activity and MIC of this compound against M. tuberculosis H37Rv are not found in the available scientific reports.

Enzyme Inhibition Studies (In Vitro)

The ability of a compound to inhibit specific enzymes is a key mechanism for its potential therapeutic effects.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can slow down carbohydrate absorption, which is a therapeutic strategy for managing hyperglycemia. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value in vitro. While various natural and synthetic compounds are screened for their alpha-amylase inhibitory activity, specific studies determining the IC₅₀ value and mechanism of inhibition for this compound have not been detailed in the accessible literature.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of this enzyme is a critical therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While direct experimental data on the α-glucosidase inhibitory activity of this compound is not extensively documented, studies on structurally related compounds, such as flavonoids and other naphthalene derivatives, provide insights into its potential. For instance, the inhibitory activity of flavonoids is highly dependent on the number and position of hydroxyl groups on their aromatic rings. nih.govnih.gov Research on a naphthalene derivative showed moderate inhibition (28.68% at 0.5 mM), suggesting that the naphthalene scaffold can contribute to this activity. The structural features of this compound, specifically its hydroxylated aromatic system, suggest it may fit into the active site of α-glucosidase, but empirical testing is required to confirm this hypothesis.

Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the excessive accumulation of sorbitol leads to osmotic stress and is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and cataracts. nih.govmdpi.com Consequently, aldose reductase inhibitors (ARIs) are of significant therapeutic interest. nanobioletters.com The general structure of many potent ARIs includes a hydrophobic moiety and a polar group that can interact with the enzyme's active site. mdpi.com

Studies on various classes of compounds, including ginsenosides (B1230088) and marine alkaloids, have elucidated key structural requirements for aldose reductase inhibition. The presence and specific positioning of hydroxyl groups, which can form hydrogen bonds with active site residues like Tyr48 and Ser302, are often crucial for potent inhibition. mdpi.com Furthermore, a hydrophobic core, such as the naphthalene rings in this compound, can establish favorable interactions within the enzyme's hydrophobic pocket. mdpi.comnih.gov While specific IC50 values for this compound are not available, its combination of a hydrophobic naphthalene scaffold and a hydrogen-bonding hydroxyl group suggests it has the potential to act as an aldose reductase inhibitor. researchgate.net

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition that is a primary cause of gout. nih.gov Therefore, XO inhibitors are a mainstay in the treatment of this condition. Research into natural and synthetic compounds has identified several structural features that contribute to XO inhibition. Polyphenolic compounds, such as flavonoids and xanthones, are widely studied for their XO inhibitory effects. nih.govnih.gov The inhibitory activity is often linked to a planar structure that can fit into the enzyme's active site and the presence of hydroxyl groups that can interact with key residues. nih.govnih.gov Structure-activity relationship studies on xanthones have shown that specific hydroxylation patterns are critical for potent inhibition. nih.govresearchgate.net Given that this compound possesses a planar aromatic naphthalene system and a hydroxyl group, it is a plausible candidate for xanthine oxidase inhibition, though this requires experimental validation.

Cholinesterase Inhibition (in related naphthalene derivatives)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. While data on this compound is scarce, various other naphthalene derivatives have been investigated for this activity. These studies indicate that the naphthalene scaffold is a viable backbone for designing cholinesterase inhibitors.

| Naphthalene Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Naphthalene Derivative (3a) | AChE | 12.53 µM | acs.org |

| Naphthalene Derivative (3a) | BChE | 352.42 µM | acs.org |

| Aminoalkylated Naphthalene-based Chalcone (B49325) (Piperidine derivative) | AChE | More active than Rivastigmine | acs.org |

Ligand-Target Binding Studies in Model Systems

Understanding how a ligand binds to its target enzyme is fundamental for drug design. For the enzymes discussed, binding is typically governed by a combination of hydrophobic interactions and hydrogen bonds. mdpi.com Although specific binding studies for this compound are not widely published, molecular docking simulations of similar compounds provide a predictive model.

The hydrophobic naphthalene core of this compound would likely occupy a hydrophobic pocket within the active site of enzymes like aldose reductase or xanthine oxidase. The hydroxyl (-OH) group and the carbonyl (C=O) group of the ethanone (B97240) moiety are crucial for forming specific hydrogen bonds with amino acid residues in the active site, anchoring the molecule in a favorable orientation for inhibition. For example, in aldose reductase, inhibitors often form hydrogen bonds with residues such as Tyr48, His110, and Trp111. mdpi.com Similarly, in xanthine oxidase, interactions with residues in the molybdenum-containing active site are critical for inhibition. nih.gov The specific binding mode and affinity would ultimately depend on the precise geometry and electronic properties of the active site.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent drugs. For enzyme inhibitors based on aromatic scaffolds like naphthalene, key structural features dictate biological activity.

Materials Science Applications and Advanced Functionalities

Integration into Polymeric Systems (e.g., Schiff Base Polymers, Coordination Polymers)

The molecular architecture of 1-(7-Hydroxynaphthalen-1-yl)ethanone is well-suited for integration into complex polymeric structures. The ketone's carbonyl group (C=O) can react with the primary amine groups of various monomers in a condensation reaction to form an azomethine or imine linkage (-C=N-). This reaction is the foundation for the synthesis of Schiff bases. When a diamine monomer is used, this reaction can be extended to create Schiff base polymers, which are known for their thermal stability, conductivity, and chelating abilities. Although the synthesis of Schiff bases from isomers like 1-(1-hydroxynaphthalen-2-yl)ethanone is documented, specific studies detailing the polymerization of this compound are not widely reported.

Furthermore, the hydroxyl (-OH) and carbonyl (C=O) groups can act as a bidentate chelation site, allowing the molecule to function as a ligand that coordinates with metal ions. This can lead to the formation of coordination polymers, which are materials with extended networks of metal ions linked by organic ligands. These materials are investigated for applications in gas storage, catalysis, and sensing. The development of coordination polymers from various organic ligands is a robust field of study, but specific examples incorporating this compound as the primary ligand are not extensively described in current literature.

Components in Functional Metal Complexes and Ligands for Advanced Materials

The ability of this compound to form stable complexes with metal ions is a key area of potential application. The hydroxyl and acetyl groups can form a chelate ring with a metal center, creating a stable metal complex. Schiff bases derived from this compound would offer even more versatile coordination possibilities.

Research on related hydroxynaphthaldehyde and hydroxynaphthyl ethanone (B97240) isomers has shown that their metal complexes possess interesting properties. For instance, dioxomolybdenum(VI) complexes have been synthesized using ligands derived from the isomer 1-(1-hydroxynaphthalen-2-yl)ethanone. sielc.com These complexes were studied for their electrochemical properties, demonstrating how the ligand structure influences the stability and redox behavior of the metal center. sielc.com Such complexes are explored for their catalytic activity and potential as models for biological systems. While it is chemically plausible that this compound could serve as a ligand to create similar functional metal complexes, detailed characterization and application-focused research for this specific isomer remain an area for future exploration.

Optoelectronic Applications (e.g., Non-linear Optical Materials)

Materials with non-linear optical (NLO) properties are crucial for technologies like optical switching, frequency conversion, and optical data processing. Organic molecules featuring conjugated π-electron systems, often with electron-donating and electron-accepting groups, are promising candidates for NLO materials. The naphthalene (B1677914) ring in this compound provides a conjugated system. The hydroxyl group acts as an electron donor and the acetyl group as an electron acceptor, a combination that can enhance a molecule's second-order optical nonlinearity.

The development of NLO materials often involves incorporating such organic molecules into polymers or crystalline structures with a non-centrosymmetric arrangement. While there is broad interest in organic and polymeric materials for NLO applications, specific measurements of the non-linear optical properties of this compound or materials derived from it are not prominently featured in scientific reports. Theoretical and experimental investigation would be required to quantify its potential in this domain.

Supramolecular Chemistry and Chemosensing Applications

Molecular Recognition Phenomena

Role of Hydrogen Bonding and π-Stacking Interactions

The supramolecular assembly and chemosensing capabilities of hydroxynaphthyl ethanone (B97240) derivatives are significantly influenced by a combination of non-covalent interactions, primarily hydrogen bonding and π-stacking. These forces dictate the molecular conformation, crystal packing, and the mechanism by which these molecules recognize and signal the presence of analytes.

Hydrogen Bonding:

A predominant feature in the molecular structure of hydroxynaphthyl ethanones is the presence of a strong intramolecular hydrogen bond. In the closely related isomer, 1-(1-hydroxynaphthalen-2-yl)ethanone, X-ray crystallographic studies have provided precise details of this interaction. medcraveonline.com A hydrogen bond forms between the hydrogen atom of the hydroxyl group (-OH) and the oxygen atom of the adjacent acetyl group (C=O). medcraveonline.com This interaction results in the formation of a stable six-membered ring, which enhances the planarity of the molecule. medcraveonline.com The stability of this hydrogen bond is crucial; its disruption upon coordination with a metal ion is a common mechanism in chemosensing, leading to a detectable change in the molecule's photophysical properties. medcraveonline.com For instance, the interaction of 1-(1-hydroxynaphthalen-2-yl)ethanone with copper (II) ions involves the breaking of this internal hydrogen bond as the ion coordinates with both the hydroxyl and carbonyl oxygen atoms. medcraveonline.com

Table 1: Intramolecular Hydrogen Bond Geometry in 1-(1-hydroxynaphthalen-2-yl)ethanone medcraveonline.com

| Interacting Atoms | Bond Type | Distance (Å) | Angle (°) |

| O2-H2···O1 | Intramolecular H-bond | O...H = 1.806 | 146.64 |

| O2-H2 | Covalent Bond | O-H = 0.820 | - |

This table presents crystallographic data for the isomer 1-(1-hydroxynaphthalen-2-yl)ethanone, which serves as a model for the interactions expected in 1-(7-Hydroxynaphthalen-1-yl)ethanone.

π-Stacking Interactions:

The planar and electron-rich nature of the naphthalene (B1677914) ring system makes it highly susceptible to π-stacking interactions. nih.govmdpi.com These non-covalent forces play a critical role in the self-assembly of aromatic molecules, including hydroxynaphthyl ethanones, in the solid state. nih.govrsc.org In the crystal lattice of the analogue 1-(1-hydroxynaphthalen-2-yl)ethanone, weak intermolecular π-π stacking interactions are observed, contributing to the stabilization of the crystal packing. medcraveonline.com

The geometry of these stacks can vary, including parallel displaced, rotated, or slipped arrangements, depending on the specific electronic and steric properties of the molecule. rsc.org These interactions are fundamental to molecular recognition and the formation of ordered one-dimensional or multi-dimensional supramolecular structures. nih.govrsc.org The collective effect of hydrogen bonding and π-stacking governs the close packing of molecules, which in turn can influence the material's bulk properties, such as its fluorescence. rsc.org Alterations in these stacking arrangements upon analyte binding can cause significant changes in fluorescence emission, a principle utilized in solid-state chemosensors. rsc.org

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Analysis and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to the separation and analysis of 1-(7-Hydroxynaphthalen-1-yl)ethanone, ensuring its purity and identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like hydroxynaphthalenes. Reverse-phase HPLC is a common modality for such compounds. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For instance, the analysis of a related isomer, 1-(1-hydroxy-2-naphthalenyl)-ethanone, is effectively performed using a reverse-phase HPLC method. sielc.com The mobile phase for such separations often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.commdpi.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS), providing further structural information. sielc.com The conditions can be scaled up for preparative separation to isolate impurities. sielc.com

Table 1: Illustrative HPLC Conditions for Analysis of Naphthalene (B1677914) Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comnih.gov |

| Column | Newcrom R1 or Synergi Hydro-RP C18 (e.g., 150 mm x 4.6 mm, 4 µm) | sielc.comnih.gov |

| Mobile Phase | Acetonitrile and water with phosphoric acid or formic acid | sielc.commdpi.com |

| Detection | UV or Fluorescence Detector | mdpi.comnih.gov |

| Column Temperature | Typically ambient, e.g., 25 °C | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for separating and identifying volatile organic compounds in a sample. plantarchives.org In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. While specific GC-MS studies on this compound are not detailed in the provided sources, the technique is widely used for analyzing active ingredients in various extracts, demonstrating its utility in identifying and quantifying phenolic and terpene compounds, among others. plantarchives.org The successful application of GC-ms requires that the analyte be thermally stable and sufficiently volatile, which may necessitate derivatization for some hydroxylated compounds.

Electrochemical Techniques for Redox Property Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques are invaluable for probing the redox properties of molecules like this compound. Cyclic Voltammetry (CV) is a premier method used to study the electrochemical behavior of compounds that can be oxidized or reduced.

The methodology involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The presence of the hydroxyl group on the naphthalene ring makes the compound susceptible to oxidation. Studies on structurally related hydroxyphenyl ethanone (B97240) derivatives demonstrate that the electrochemical oxidation process can be readily observed using CV. researchgate.net